molecular formula C17H14N2OS B15038813 N'-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide

N'-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide

Cat. No.: B15038813
M. Wt: 294.4 g/mol
InChI Key: CAJWGOCUAQDHAL-LDADJPATSA-N
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Description

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a thiophene ring, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between naphthaldehyde and thiophene-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

  • Dissolve naphthaldehyde and thiophene-2-carbohydrazide in an appropriate solvent such as ethanol.
  • Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene and thiophene rings.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(naphthalen-1-yl)ethylidene]benzohydrazide
  • N’-[(1E)-1-(naphthalen-1-yl)ethylidene]furan-2-carbohydrazide
  • N’-[(1E)-1-(naphthalen-1-yl)ethylidene]pyridine-2-carbohydrazide

Uniqueness

N’-[(1E)-1-(naphthalen-1-yl)ethylidene]thiophene-2-carbohydrazide is unique due to the presence of both naphthalene and thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(E)-1-naphthalen-1-ylethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C17H14N2OS/c1-12(18-19-17(20)16-10-5-11-21-16)14-9-4-7-13-6-2-3-8-15(13)14/h2-11H,1H3,(H,19,20)/b18-12+

InChI Key

CAJWGOCUAQDHAL-LDADJPATSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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